molecular formula C7H9ClN2 B14850820 (5-Chloro-4-methylpyridin-3-YL)methylamine

(5-Chloro-4-methylpyridin-3-YL)methylamine

Cat. No.: B14850820
M. Wt: 156.61 g/mol
InChI Key: JJXIWAZPANCTSX-UHFFFAOYSA-N
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Description

(5-Chloro-4-methylpyridin-3-YL)methylamine is a chemical compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methylpyridin-3-YL)methylamine typically involves the chlorination of 4-methylpyridine followed by amination. One common method includes the reaction of 4-methylpyridine with chlorine gas to form 5-chloro-4-methylpyridine. This intermediate is then reacted with methylamine under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methylpyridin-3-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Chloro-4-methylpyridin-3-YL)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-methylpyridin-3-YL)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-4-methylpyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(5-chloro-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2,9H2,1H3

InChI Key

JJXIWAZPANCTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1CN)Cl

Origin of Product

United States

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